N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride

Adenosine A2A Receptor Antagonism GPCR Drug Discovery Fragment-Based Drug Design

N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride (CAS 2219371-30-7) is a heterocyclic amine building block featuring a pyrrolidine core linked to a 5-methyloxazole moiety via an N-methylaminomethylene spacer. The dihydrochloride salt form is specified to ensure enhanced aqueous solubility and solid-state stability over its free base counterpart (CAS 1547990-79-3).

Molecular Formula C10H19Cl2N3O
Molecular Weight 268.18
CAS No. 2219371-30-7
Cat. No. B2943003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride
CAS2219371-30-7
Molecular FormulaC10H19Cl2N3O
Molecular Weight268.18
Structural Identifiers
SMILESCC1=C(N=CO1)CN(C)C2CCNC2.Cl.Cl
InChIInChI=1S/C10H17N3O.2ClH/c1-8-10(12-7-14-8)6-13(2)9-3-4-11-5-9;;/h7,9,11H,3-6H2,1-2H3;2*1H
InChIKeyLOPHCKQFAUTDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for 2219371-30-7: N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride


N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride (CAS 2219371-30-7) is a heterocyclic amine building block featuring a pyrrolidine core linked to a 5-methyloxazole moiety via an N-methylaminomethylene spacer [1]. The dihydrochloride salt form is specified to ensure enhanced aqueous solubility and solid-state stability over its free base counterpart (CAS 1547990-79-3) [2]. This compound serves as a key intermediate in the synthesis of potent, selective adenosine A2A receptor antagonists, as exemplified by high-affinity leads in recent patent literature [3].

Scientific Selection Risks: Why 2219371-30-7 Cannot Be Swapped with Generic Analogs


Generic substitution for this compound is not recommended due to critical structural features that directly impact its synthetic utility and the potency of final drug products. The precise position of the oxazole ring attachment and the specific N-methyl substitution pattern are deterministic for the Ki of final adenosine A2A receptor antagonists, which can reach sub-nanomolar ranges (e.g., 0.0790 nM) when the correct fragment is incorporated [1]. Simply substituting with a positional isomer, such as one with the oxazole linked at the 2-position, or using the free base instead of the optimized dihydrochloride salt, can lead to significant deviations in reaction kinetics, product purity, or biological activity in downstream assays [2].

Quantitative Differential Evidence: Why 2219371-30-7 is the Definitive Intermediate for A2A Antagonist Synthesis


Sub-Nanomolar Target Engagement from the 4-Oxazolylmethyl Scaffold

The specific 5-methyl-1,3-oxazol-4-ylmethyl-N-methyl-pyrrolidine fragment, for which CAS 2219371-30-7 is the direct synthetic precursor, is integral to a chemotype exhibiting picomolar Ki against the human Adenosine A2A receptor. This establishes a clear potency advantage over compounds incorporating alternative oxazole regioisomers or non-methylated pyrrolidine surrogates based on same-patent structure-activity relationship (SAR) data [1]. The final compound from Example 1-60 demonstrates a Ki of 0.0790 nM, which is 37% more potent than the compound from Example 1-63 (Ki = 0.126 nM) that likely arises from a subtle structural perturbation in the same scaffold series [1].

Adenosine A2A Receptor Antagonism GPCR Drug Discovery Fragment-Based Drug Design

Salt Form Superiority: Dihydrochloride Solubility and Stability Over the Free Base

The dihydrochloride salt (CAS 2219371-30-7) provides a critical handling and formulation advantage over the free base (CAS 1547990-79-3). As a class-level property of dihydrochloride salts of heterocyclic amines, the ionic form increases aqueous solubility, which is essential for reproducible in vitro assay preparation and in vivo dosing . The free base is a low-molecular-weight amine (MW 195.26 g/mol) with a calculated LogP of 0.4, suggesting limited intrinsic water solubility [1]. In contrast, the dihydrochloride salt is typically supplied as a solid powder with a purity specification of 95%, providing a stable, readily weighable form for direct use in synthesis .

Pre-formulation Salt Selection Aqueous Solubility

Positional Isomer Selectivity: 4-Oxazolyl vs. 2-Oxazolyl Substitution Pattern

The substitution pattern on the oxazole ring is a critical determinant of the final compound's biological activity. The 5-methyl-1,3-oxazol-4-ylmethyl regioisomer (CAS 2219371-30-7) positions the pyrrolidine nitrogen optimally for further functionalization to achieve high A2A receptor affinity [1]. In contrast, a commercially available analog with a 5-isopropyl-1,3-oxazol-2-ylmethyl substitution pattern (CAS 1384669-03-7) presents a different three-dimensional and electronic vector for the reactive amine . This structural divergence means these isomers cannot be used interchangeably to reach the same final target molecule with identical biological activity, as confirmed by the distinct patent filings for these separate chemotypes [1].

Regiochemistry Synthetic Intermediate Structure-Activity Relationship

High-Value Application Scenarios for 2219371-30-7 Based on Verified Evidence


Synthesis of Picomolar Adenosine A2A Receptor Antagonists for Immuno-Oncology

CAS 2219371-30-7 is the validated intermediate for constructing the privileged scaffold disclosed in US20230271964, leading to A2A antagonists with Ki values as low as 0.0790 nM [1]. Researchers developing next-generation checkpoint inhibitor combinations should prioritize this specific fragment to replicate and build upon this unprecedented potency.

Fragment-Based Drug Discovery (FBDD) Library Design for CNS/Pain Targets

The compound's low molecular weight (free base MW 195.26) [1] and favorable physicochemical properties (XLogP3-AA = 0.4) [1] make it an ideal fragment for inclusion in screening libraries targeting the CNS, where the oxazole-pyrrolidine core serves as a versatile recognition motif. The dihydrochloride salt ensures aqueous solubility for biochemical screening .

Medicinal Chemistry SAR Exploration for Oxazole-Containing GPCR Modulators

To delineate the steric and electronic effects of the oxazole ring substitution, CAS 2219371-30-7 must be used as the standard 4-substituted-5-methyl oxazole comparator. Its demonstrated ability to confer sub-nanomolar activity in the A2A example [1] makes it the superior starting point over the 2-substituted analog (CAS 1384669-03-7) for optimizing potency in novel GPCR programs.

Quote Request

Request a Quote for N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.